Cas no 73721-17-2 (Methyl 1-methyl-2-naphthoate)

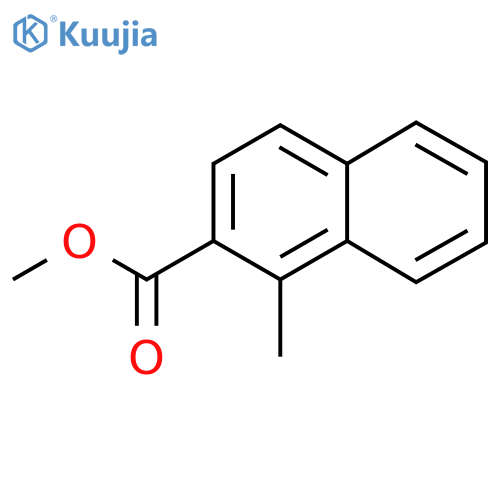

Methyl 1-methyl-2-naphthoate structure

商品名:Methyl 1-methyl-2-naphthoate

CAS番号:73721-17-2

MF:C13H12O2

メガワット:200.233183860779

MDL:MFCD18415058

CID:2126405

PubChem ID:13491498

Methyl 1-methyl-2-naphthoate 化学的及び物理的性質

名前と識別子

-

- methyl 1-methyl-2-naphthoate

- methyl 1-methylnaphthalene-2-carboxylate

- 1-Methylnaphthalene-2-carboxylic acid methyl ester

- 2-Naphthalenecarboxylic acid, 1-methyl-, methyl ester

- Z2582143715

- 1-Methyl-naphthalene-2-carboxylic acid methyl ester

- Methyl 1-methyl-2-naphthoate

-

- MDL: MFCD18415058

- インチ: 1S/C13H12O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h3-8H,1-2H3

- InChIKey: RJCOLHYGLMOBPX-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=CC=C2C=CC=CC2=C1C)=O

計算された属性

- せいみつぶんしりょう: 200.083729621g/mol

- どういたいしつりょう: 200.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26.3

Methyl 1-methyl-2-naphthoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-304678-0.5g |

methyl 1-methylnaphthalene-2-carboxylate |

73721-17-2 | 95.0% | 0.5g |

$713.0 | 2025-03-19 | |

| Chemenu | CM241361-1g |

Methyl 1-methyl-2-naphthoate |

73721-17-2 | 95% | 1g |

$389 | 2021-08-04 | |

| Enamine | EN300-304678-0.25g |

methyl 1-methylnaphthalene-2-carboxylate |

73721-17-2 | 95.0% | 0.25g |

$452.0 | 2025-03-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0774-1g |

1-Methyl-naphthalene-2-carboxylic acid methyl ester |

73721-17-2 | 97% | 1g |

8463.46CNY | 2021-05-08 | |

| Enamine | EN300-304678-10g |

methyl 1-methylnaphthalene-2-carboxylate |

73721-17-2 | 95% | 10g |

$3929.0 | 2023-11-13 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0774-1g |

1-Methyl-naphthalene-2-carboxylic acid methyl ester |

73721-17-2 | 97% | 1g |

¥8463.46 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0774-500mg |

1-Methyl-naphthalene-2-carboxylic acid methyl ester |

73721-17-2 | 97% | 500mg |

4655.75CNY | 2021-05-08 | |

| Enamine | EN300-304678-1g |

methyl 1-methylnaphthalene-2-carboxylate |

73721-17-2 | 95% | 1g |

$914.0 | 2023-11-13 | |

| Enamine | EN300-304678-5g |

methyl 1-methylnaphthalene-2-carboxylate |

73721-17-2 | 95% | 5g |

$2650.0 | 2023-11-13 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0774-5g |

1-Methyl-naphthalene-2-carboxylic acid methyl ester |

73721-17-2 | 97% | 5g |

¥33904.74 | 2025-01-21 |

Methyl 1-methyl-2-naphthoate 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

73721-17-2 (Methyl 1-methyl-2-naphthoate) 関連製品

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:73721-17-2)Methyl 1-methyl-2-naphthoate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):154.0/412.0